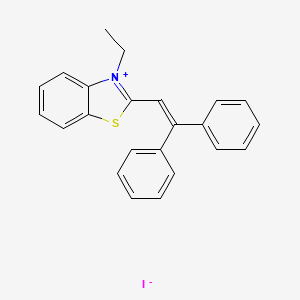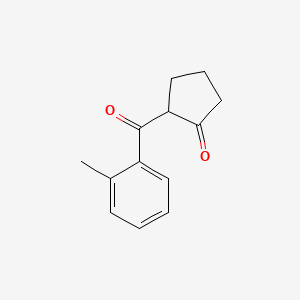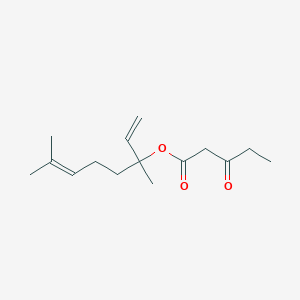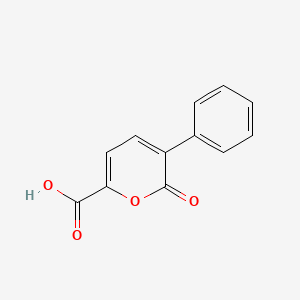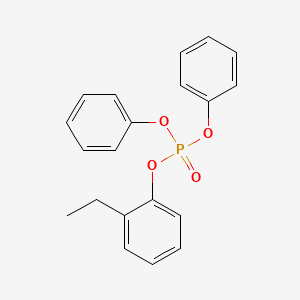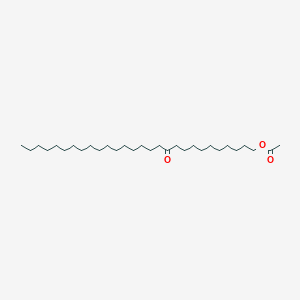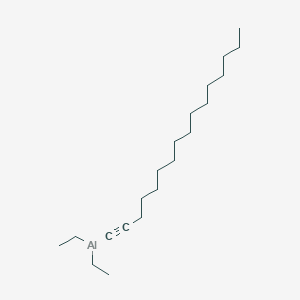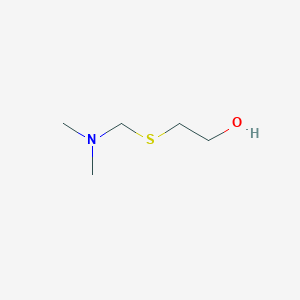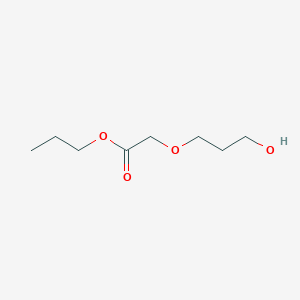
Propyl (3-hydroxypropoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (3-hydroxypropoxy)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a propyl group, a hydroxypropoxy group, and an acetate group. It is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl (3-hydroxypropoxy)acetate can be synthesized through the esterification of propyl alcohol with 3-hydroxypropoxyacetic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (3-hydroxypropoxy)acetate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid or sulfuric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.
Major Products
Hydrolysis: Propyl alcohol and 3-hydroxypropoxyacetic acid.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Applications De Recherche Scientifique
Propyl (3-hydroxypropoxy)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propyl (3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of propyl alcohol and 3-hydroxypropoxyacetic acid.
Oxidation and Reduction: The hydroxy group can be oxidized or reduced, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Propyl (3-hydroxypropoxy)acetate can be compared with other esters such as:
Ethyl Acetate: Similar in structure but lacks the hydroxypropoxy group, making it less reactive in certain chemical reactions.
Methyl Butyrate: Another ester with a different alkyl group, used primarily in flavorings and fragrances.
Isopropyl Acetate: Has a similar ester bond but with an isopropyl group, leading to different physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its diverse uses and benefits.
Propriétés
Numéro CAS |
90883-51-5 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
propyl 2-(3-hydroxypropoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-2-5-12-8(10)7-11-6-3-4-9/h9H,2-7H2,1H3 |
Clé InChI |
ISUJZZVUPJOODV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)COCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


